molecular formula C11H16N2O B161820 (1-(Pyridin-4-YL)piperidin-4-YL)methanol CAS No. 130658-67-2

(1-(Pyridin-4-YL)piperidin-4-YL)methanol

Cat. No.: B161820
CAS No.: 130658-67-2
M. Wt: 192.26 g/mol
InChI Key: GVAWIUOVSIOZFQ-UHFFFAOYSA-N
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Description

(1-(Pyridin-4-YL)piperidin-4-YL)methanol: is a chemical compound with the molecular formula C₁₁H₁₆N₂O It is a heterocyclic compound containing both a pyridine and a piperidine ring, connected via a methanol group

Scientific Research Applications

(1-(Pyridin-4-YL)piperidin-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Future Directions

While specific future directions for “(1-(Pyridin-4-YL)piperidin-4-YL)methanol” were not found, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds with significant potential in drug discovery .

Mechanism of Action

Target of Action

The primary target of (1-(Pyridin-4-YL)piperidin-4-YL)methanol is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Biochemical Pathways

Given its target, it is likely involved in theRaf/MEK/ERK pathway , which is crucial for cell division and differentiation .

Result of Action

The molecular and cellular effects of the compound’s action are not well-documented. Given its target, it may influence cell growth and proliferation. More research is needed to confirm these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-4-YL)piperidin-4-YL)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group, often using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: To enhance reaction rates and selectivity.

    Continuous Flow Reactors: For better control over reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-4-YL)piperidin-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions with catalysts like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: NaBH₄, LiAlH₄, Pd/C

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a fully saturated piperidine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyridin-3-YL)piperidin-4-YL)methanol
  • (1-(Pyridin-2-YL)piperidin-4-YL)methanol
  • (1-(Pyridin-4-YL)piperidin-3-YL)methanol

Uniqueness

  • Structural Features : The specific positioning of the pyridine and piperidine rings in (1-(Pyridin-4-YL)piperidin-4-YL)methanol provides unique reactivity and interaction profiles.
  • Applications : Its unique structure makes it particularly suitable for certain applications in drug development and chemical synthesis, where other similar compounds may not be as effective.

Properties

IUPAC Name

(1-pyridin-4-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGWWBRWRZGBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound (2.7 g, 80%) was prepared as a syrupy liquid from 2-chloropyridine (7.8 g) and 4-hydroxymethylpiperidine (2 g) by an analogous procedure to that described in preparation 1.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

The title compound (2.7 g, 80%) was prepared as a syrupy liquid from 2-chloropyridine (6.5 ml) and 4-piperidinyl methanol (2 g) by an analogous procedure to that described in preparation 1.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
80%

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